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Compound of Interest

Compound Name: Dicyclohexyl disulfide

Cat. No.: B1582164

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dicyclohexyl disulfide, a key
organosulfur compound utilized in the flavor and fragrance industry. This document details its
chemical properties, sensory profile, applications, and includes protocols for its synthesis,
analysis, and sensory evaluation.

Introduction to Dicyclohexyl Disulfide

Dicyclohexyl disulfide (CAS No. 2550-40-5) is a flavor and fragrance ingredient recognized
for its potent and complex sulfurous aroma.[1][2] It is a clear to pale yellow liquid with a
characteristic alliaceous (garlic-like) and meaty scent.[1][2] In the flavor industry, it is prized for
its ability to impart savory, roasted, and meaty notes to a variety of food products.[1] While its
primary application is in flavors, it can also be used in perfumery to add depth and a unique
sulfuric richness to certain fragrance profiles.[1]

Regulatory Status: Dicyclohexyl disulfide is listed by the Flavor and Extract Manufacturers
Association (FEMA) with the number 3448 and is considered Generally Recognized as Safe
(GRAS) for its intended use as a flavoring agent.[3][4] The Joint FAO/WHO Expert Committee
on Food Additives (JECFA) has also evaluated it and expressed no safety concern at current
levels of intake when used as a flavoring agent.[3]

Chemical and Physical Properties
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A summary of the key chemical and physical properties of dicyclohexyl disulfide is presented
in Table 1. This data is essential for its proper handling, storage, and application in various
formulations.

Property Value Reference(s)
CAS Number 2550-40-5 [3]

Molecular Formula C12H22S2

Molecular Weight 230.43 g/mol

Appearance Clear to pale yellow liquid [1]

] Alliaceous, meaty, savory,
Odor Profile [5][6]
roasted, green, nutty, coffee

] Onion, meaty, clam, crab,
Taste Profile [2]
coffee, cocoa (at 5 ppm)

Boiling Point 162-163 °C at 6 mmHg [21[7]
Density 1.046 g/mL at 25 °C [2][7]
Refractive Index n20/D 1.545 [21[7]

N Insoluble in water; soluble in
Solubility [5][6]
alcohol and fats

FEMA Number 3448 [31[4]

Note: Odor and taste detection thresholds for dicyclohexyl disulfide are not readily available
in public literature and would typically be determined empirically by individual flavor and
fragrance houses.

Applications in Flavor and Fragrance Chemistry

Dicyclohexyl disulfide is a versatile ingredient used to create complex and impactful flavor
and fragrance profiles.

3.1. Flavor Applications:
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Its primary application is in the creation of savory flavors. Its potent sulfurous and meaty
character makes it an excellent component for:

o Meat Flavors: It can be used to enhance the roasted, savory, and umami characteristics of
beef, chicken, and pork flavor formulations.[1]

e Savory Snacks: It can be incorporated into seasoning blends for chips, crackers, and other
savory snacks to provide a more authentic and robust flavor profile.

e Soups and Sauces: A small amount can add depth and complexity to soups, broths, and
savory sauces.

» Vegetable Flavors: It can be used to create roasted or grilled notes in vegetable flavorings.

e Specialty Flavors: It has been noted for its ability to intensify and mellow the flavor of grape
in reconstituted juices and flavorings, with suggested usage levels ranging from 0.2 ppb to
1000 ppm.[3]

3.2. Fragrance Applications:

While less common, dicyclohexyl disulfide can be used in perfumery to:

e Add depth and complexity to animalic, earthy, and gourmand fragrances.[1]

 Introduce a unique sulfuric richness that can create intriguing and memorable accords.[1]
Experimental Protocols

4.1. Laboratory-Scale Synthesis of Dicyclohexyl Disulfide

This protocol is adapted from the general principles outlined in patent literature for the
synthesis of dicyclohexyl disulfide.[8][9][10][11][12] This method involves the reaction of
chlorocyclohexane with sodium disulfide.

Materials:

e Chlorocyclohexane
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e Sodium sulfide nonahydrate (Na2S-9H20)
o Sulfur powder

e Sodium hydroxide

e Methanol

o Water

o Toluene (for extraction)

e Anhydrous magnesium sulfate (for drying)
Procedure:

e Preparation of Sodium Disulfide Solution: In a three-necked round-bottom flask equipped
with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium sulfide
nonahydrate and sulfur powder in a mixture of water and methanol. Add sodium hydroxide
and heat the mixture gently (around 60-70°C) with stirring under a nitrogen atmosphere until
a clear solution of sodium disulfide is formed.

¢ Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add
chlorocyclohexane dropwise over a period of 30-60 minutes while maintaining the
temperature.

e Reaction Monitoring: Heat the reaction mixture to reflux (around 80-90°C) and monitor the
progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
The reaction is typically complete within 4-6 hours.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the
mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).

 Purification: Combine the organic extracts and wash with water and then with brine. Dry the
organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under
reduced pressure to obtain the crude dicyclohexyl disulfide.
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 Final Purification: The crude product can be further purified by vacuum distillation to yield a
clear, pale yellow liquid.

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood.[1][13]

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[1][13]

e Chlorocyclohexane is flammable and an irritant.
o Sodium sulfide and sodium hydroxide are corrosive.

e The reaction may produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant
odor.

4.2. Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-
MS)

This protocol provides a general method for the analysis of dicyclohexyl disulfide purity.
Instrumentation:
e Gas chromatograph coupled to a mass spectrometer (GC-MS).

e Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is
suitable.

GC Conditions (Typical):
« Injector Temperature: 250°C
e Oven Program:
o Initial temperature: 80°C, hold for 2 minutes.

o Ramp: 10°C/minute to 280°C.
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o Hold: 5 minutes at 280°C.

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

« Injection Volume: 1 L (split or splitless, depending on concentration).

MS Conditions (Typical):

lon Source Temperature: 230°C

Quadrupole Temperature: 150°C

lonization Mode: Electron lonization (El) at 70 eV.

Scan Range: m/z 40-400.
Sample Preparation:

o Dilute a small amount of the synthesized dicyclohexyl disulfide in a suitable solvent (e.qg.,
dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

Data Analysis:

e The purity of the sample can be determined by calculating the peak area percentage of the
dicyclohexyl disulfide peak relative to the total peak area in the chromatogram.

o The identity of the peak can be confirmed by comparing its mass spectrum with a reference
spectrum from a spectral library (e.g., NIST, Wiley).

4.3. Sensory Evaluation Protocol

This protocol outlines a basic method for the sensory evaluation of dicyclohexyl disulfide in a
simple aqueous solution.

Materials:
o Dicyclohexyl disulfide

» Propylene glycol (PG) or ethanol as a solvent
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Deionized, odor-free water

Sensory evaluation booths

Odor-free sample cups with lids

A panel of trained sensory assessors (typically 8-12 members)
Procedure:

e Stock Solution Preparation: Prepare a 0.1% solution of dicyclohexyl disulfide in propylene
glycol or ethanol.

o Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water. A
good starting point for evaluation is a 5 ppm solution.[2] Prepare a blank sample of deionized
water for comparison.

o Panelist Training: Before the evaluation, train the panelists on the expected aroma and taste
attributes of dicyclohexyl disulfide (e.g., alliaceous, meaty, savory). Provide reference
standards for these attributes if possible.

o Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask
them to evaluate the odor of each sample first, followed by the taste.

o Data Collection: Panelists should rate the intensity of the perceived attributes on a structured
scale (e.g., a 9-point hedonic scale or a labeled magnitude scale). They should also provide
descriptive comments on the flavor and aroma profile.

o Data Analysis: Analyze the collected data statistically to determine the sensory profile of the
dicyclohexyl disulfide at the tested concentration.

Signaling Pathways and Logical Relationships

The specific signaling pathways for the perception of dicyclohexyl disulfide have not been
elucidated in the scientific literature. However, as a sulfur-containing volatile compound, it is
perceived through the olfactory system. The general mechanism involves the interaction of the
odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory
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neurons in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to
the perception of smell in the brain.

Below are diagrams illustrating the general workflow for flavor and fragrance development and
the proposed synthesis pathway.
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Synthesis Pathway of Dicyclohexyl Disulfide

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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